Mastoparan 17
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Overview
Description
Mastoparan 17 is a tetradecapeptide derived from wasp venom. It is a linear cationic α-helical peptide known for its ability to promote mast cell degranulation and the release of histamine. This compound has garnered significant attention due to its wide range of biological activities, including antimicrobial, hemolytic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mastoparan 17 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the peptide’s quality .
Chemical Reactions Analysis
Types of Reactions
Mastoparan 17 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, altering its structure and function.
Substitution: Amino acid substitution can be employed to create analogs of this compound with modified properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce specific amino acid changes.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with distinct biological activities .
Scientific Research Applications
Mastoparan 17 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide-membrane interactions and peptide folding.
Biology: Investigated for its role in cell signaling, particularly in mast cell degranulation and G protein activation.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It has potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical research.
Mechanism of Action
Mastoparan 17 exerts its effects primarily through interaction with cell membranes and G proteins. It promotes mast cell degranulation by stimulating GTPase activity, leading to the release of histamine and other mediators. The peptide also activates phospholipase A2, C, and D, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Mastoparan: Another peptide from wasp venom with similar biological activities but different amino acid sequence.
Polybia-MP1: A peptide with potent antimicrobial activity derived from the venom of the wasp Polybia paulista.
Dominulin-A and Dominulin-B: Peptides found in the venom of the social paper wasp Polistes dominulus, known for their antimicrobial properties.
Uniqueness
Mastoparan 17 is unique due to its specific amino acid sequence and its ability to act as an inactive analogue of Mastoparan. This allows researchers to study the structure-activity relationship and develop modified peptides with enhanced or reduced biological activities .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H131N19O16/c1-15-41(10)56(76)69(103)88-53(36-55(75)90)68(102)87-51(33-38(4)5)66(100)84-47(25-17-21-29-72)62(96)79-44(13)58(92)81-46(24-16-20-28-71)61(95)78-42(11)57(91)77-43(12)60(94)85-50(32-37(2)3)65(99)80-45(14)59(93)82-48(26-18-22-30-73)63(97)83-49(27-19-23-31-74)64(98)86-52(34-39(6)7)67(101)89-54(70(104)105)35-40(8)9/h37-54,56H,15-36,71-74,76H2,1-14H3,(H2,75,90)(H,77,91)(H,78,95)(H,79,96)(H,80,99)(H,81,92)(H,82,93)(H,83,97)(H,84,100)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,101)(H,104,105)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXIXXMXWWPJFK-ZWFWRLIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H131N19O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1494.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130571-28-7 |
Source
|
Record name | 130571-28-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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